7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Description
7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C17H10Br2N2O2 and its molecular weight is 434.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.90885 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound of interest within the realm of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H10Br2N2O2 with a molecular weight of 434.1 g/mol. The compound features a chromeno-pyrimidine scaffold that is known to exhibit various biological activities.
Property | Value |
---|---|
CAS Number | 902879-08-7 |
Molecular Weight | 434.1 g/mol |
Molecular Formula | C₁₇H₁₀Br₂N₂O₂ |
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromeno-pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study evaluated several derivatives against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines using the XTT assay. Results indicated promising cytotoxicity with IC50 values comparable to established chemotherapeutics like etoposide and camptothecin .
The mechanism by which chromeno-pyrimidine derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that the presence of bromine substituents enhances biological activity by increasing lipophilicity and altering electronic properties .
Antimicrobial Activity
In addition to anticancer properties, compounds related to this structure have demonstrated antimicrobial activity. Research indicates that certain derivatives can inhibit bacterial growth by disrupting cellular processes through interaction with DNA or essential enzymes involved in bacterial metabolism .
Case Studies and Research Findings
- Cytotoxicity in Cancer Cell Lines :
- Antimicrobial Evaluation :
- Inhibition of Enzymatic Activity :
Properties
IUPAC Name |
7-bromo-2-(4-bromophenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2N2O2/c18-11-3-1-9(2-4-11)15-20-16(22)13-8-10-7-12(19)5-6-14(10)23-17(13)21-15/h1-7H,8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFZUIPRTSCHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=C1C(=O)NC(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.